

4-Chloro-2-(1H-pyrazol-3-yl)phenol solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-(1H-pyrazol-3-yl)phenol

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An In-Depth Technical Guide to the Solubility and Stability of **4-Chloro-2-(1H-pyrazol-3-yl)phenol**

Introduction

4-Chloro-2-(1H-pyrazol-3-yl)phenol is a heterocyclic compound featuring a chlorinated phenol ring linked to a pyrazole moiety. The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and its presence in numerous approved pharmaceuticals.^{[1][2][3]} Compounds incorporating this five-membered aromatic ring are noted for their diverse pharmacological activities.^{[2][4]} For researchers and scientists in drug development, a thorough understanding of a molecule's physicochemical properties is paramount for advancing a compound from discovery to a viable drug product. The solubility and stability of an active pharmaceutical ingredient (API) directly influence its formulation, bioavailability, storage, and shelf-life.

This technical guide provides a comprehensive analysis of the solubility and stability of **4-Chloro-2-(1H-pyrazol-3-yl)phenol**. Synthesizing theoretical principles with established experimental protocols, this document serves as a vital resource for professionals navigating the challenges of preclinical and pharmaceutical development. We will delve into the factors governing its solubility in various media and explore its intrinsic stability and potential degradation pathways under stress conditions.

Section 1: Physicochemical Profile

The fundamental physicochemical properties of **4-Chloro-2-(1H-pyrazol-3-yl)phenol** provide the basis for predicting its behavior in various environments. These parameters are critical for designing solubility and stability studies.

Caption: Chemical structure of **4-Chloro-2-(1H-pyrazol-3-yl)phenol**.

Table 1: Key Physicochemical Properties of **4-Chloro-2-(1H-pyrazol-3-yl)phenol**

Property	Value	Source(s)
CAS Number	18704-67-1	[5][6][7]
Molecular Formula	C ₉ H ₇ ClN ₂ O	[5][6][7]
Molecular Weight	194.62 g/mol	[6][7][8]
Appearance	White to off-white powder/crystal	[9][10]
Melting Point	150-161 °C	[5][7][10][11]
Predicted pKa	8.48 ± 0.43 (Phenolic Hydroxyl)	[9][10]
Predicted XLogP3	2.44	[7]
Predicted Density	1.36 - 1.42 g/cm ³	[5][7][10]

The predicted pKa of approximately 8.48 is attributed to the acidic phenolic hydroxyl group.[9][10] This value is crucial as it indicates that the molecule's charge, and therefore its aqueous solubility, will be highly dependent on pH. The XLogP3 value of 2.44 suggests moderate lipophilicity, indicating that the compound will likely have a balance of aqueous and lipid solubility, a key consideration for membrane permeability and formulation in non-polar vehicles.[7]

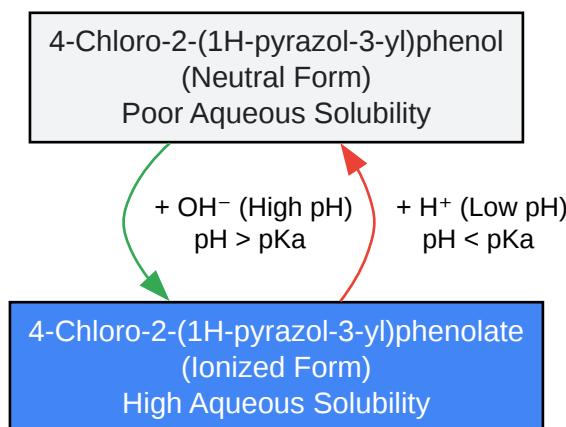
Section 2: Solubility Analysis

Solubility is a critical determinant of a drug's absorption and bioavailability. For **4-Chloro-2-(1H-pyrazol-3-yl)phenol**, solubility is primarily influenced by pH, solvent polarity, and temperature.

Aqueous Solubility and pH-Dependence

The aqueous solubility of phenolic compounds is strongly influenced by pH.[12] For **4-Chloro-2-(1H-pyrazol-3-yl)phenol**, the phenolic hydroxyl group ($pK_a \approx 8.48$) is the primary driver of this behavior.

- At Acidic to Neutral pH ($pH < 7.5$): The molecule exists predominantly in its neutral, protonated form. This form has lower polarity and is expected to exhibit poor aqueous solubility.
- At Alkaline pH ($pH > 9.5$): The phenolic proton is abstracted, forming the more polar phenolate anion. This ionization significantly increases the molecule's interaction with water, leading to a substantial increase in aqueous solubility.[12]



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Caption: pH-dependent equilibrium influencing aqueous solubility.

Organic Solvent Solubility

Based on its chemical structure and available data, **4-Chloro-2-(1H-pyrazol-3-yl)phenol** is soluble in polar organic solvents.

- Known Solubility: The compound is reported to be soluble in Methanol.[9][10][13]

- Predicted Solubility: Due to the presence of hydrogen bond donor (phenol OH, pyrazole NH) and acceptor (pyrazole N) sites, it is expected to be soluble in other polar solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in less polar solvents like ethyl acetate or dichloromethane is likely to be lower but may be sufficient for certain applications. A related compound, 4-chloro-3-methyl-phenol, is easily soluble in alcohols, ethers, and ketones.[14]

Protocol: Experimental Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[15][16]

Objective: To determine the equilibrium solubility of **4-Chloro-2-(1H-pyrazol-3-yl)phenol** in various aqueous buffers and organic solvents.

Materials:

- **4-Chloro-2-(1H-pyrazol-3-yl)phenol**, solid
- HPLC-grade solvents (Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate)
- Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 10.0)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Calibrated HPLC-UV system
- 0.22 μ m syringe filters

Methodology:

- Preparation: Add an excess amount of solid **4-Chloro-2-(1H-pyrazol-3-yl)phenol** to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

- Solvent Addition: Add a known volume (e.g., 2 mL) of each test solvent/buffer to the respective vials.
- Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
- Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any fine particulates.
- Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze its concentration using a pre-validated, stability-indicating HPLC-UV method against a standard calibration curve.
- Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Section 3: Stability Profile and Degradation

Assessing the intrinsic stability of a drug candidate is a mandatory step in pharmaceutical development, guided by ICH regulations.[17][18] These studies reveal how the molecule behaves under various environmental stresses.

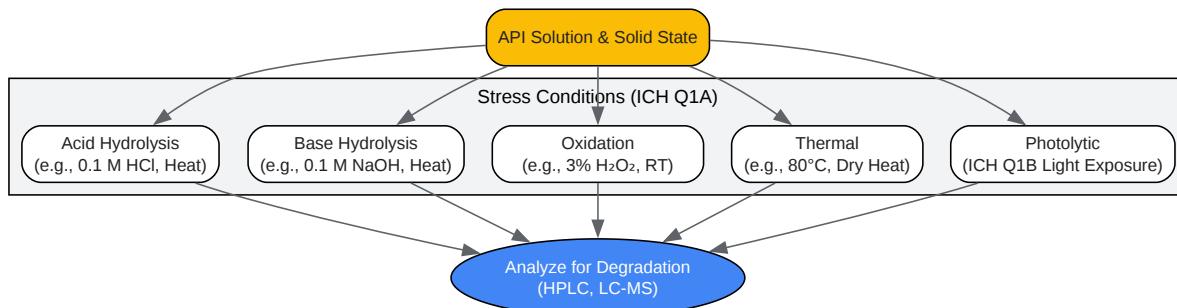
Intrinsic Stability and Storage

The pyrazole ring is known to confer significant metabolic and chemical stability to molecules, which is a primary reason for its frequent use in drug design.[1][2] However, the overall stability of **4-Chloro-2-(1H-pyrazol-3-yl)phenol** will also depend on its other functional groups, particularly the phenol.

Recommended Storage Conditions: To minimize degradation, the compound should be stored sealed from atmospheric moisture, protected from light, and kept in a dry, cool environment.[9][10] Room temperature is generally acceptable, though storage at <15°C is recommended for long-term preservation.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those used for accelerated stability testing.^{[17][19]} This process is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.^[18]



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Caption: Workflow for a forced degradation study.

Potential Degradation Pathways:

- Oxidative Degradation: The phenol moiety is the most likely site for oxidation. Exposure to oxidizing agents (like hydrogen peroxide) or atmospheric oxygen (autoxidation) could lead to the formation of colored quinone-type species or ring-opened products.
- Photodegradation: Aromatic and heterocyclic systems can absorb UV light, potentially leading to degradation. The carbon-chlorine bond can also be susceptible to photolytic cleavage, forming radical intermediates.
- Hydrolytic Degradation: The core pyrazole and phenyl rings are generally stable to hydrolysis. Degradation under acidic or basic conditions would likely require harsh conditions (high temperature and extreme pH) and is not expected to be a primary instability pathway under normal storage.

- Thermal Degradation: As a solid with a relatively high melting point, the compound is expected to be thermally stable. Degradation would likely only occur at temperatures approaching its melting point.

Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of **4-Chloro-2-(1H-pyrazol-3-yl)phenol** under various stress conditions. An ideal study aims for 5-20% degradation to ensure that secondary degradation is minimized.

Materials:

- 4-Chloro-2-(1H-pyrazol-3-yl)phenol**
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade water and methanol
- Thermostatic oven, Photostability chamber
- Calibrated HPLC-UV and LC-MS systems

Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent mixture (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 6, 24 hours). Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[\[19\]](#)
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat under the same conditions as the acid hydrolysis. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[\[19\]](#)
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours). Dilute for analysis.

- Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 80 °C) for a defined period.
- Thermal Degradation (Solid State): Place a known quantity of the solid API in a thin layer in an oven at a controlled temperature (e.g., 80 °C). Periodically withdraw samples, dissolve in a suitable solvent, and analyze.
- Photostability: Expose both the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector. Characterize significant degradation products using LC-MS to propose degradation pathways.

Conclusion

4-Chloro-2-(1H-pyrazol-3-yl)phenol is a moderately lipophilic, weakly acidic compound whose aqueous solubility is highly dependent on pH, increasing significantly in alkaline conditions. It demonstrates good solubility in polar organic solvents like methanol. The intrinsic stability of the molecule is expected to be robust, a characteristic feature of the pyrazole scaffold. The primary susceptibility to degradation is likely through oxidation of the phenol ring and potential photolysis. A systematic approach using forced degradation studies is essential to fully elucidate its stability profile and establish appropriate control strategies. The information and protocols detailed in this guide provide a solid framework for researchers to effectively characterize **4-Chloro-2-(1H-pyrazol-3-yl)phenol**, enabling its successful development in pharmaceutical applications.

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- To cite this document: BenchChem. [4-Chloro-2-(1H-pyrazol-3-yl)phenol solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107909#4-chloro-2-1h-pyrazol-3-yl-phenol-solubility-and-stability]

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